molecular formula C21H40O5 B12677113 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) CAS No. 97467-72-6

2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate)

Cat. No.: B12677113
CAS No.: 97467-72-6
M. Wt: 372.5 g/mol
InChI Key: CWNHMBDYDBMCOC-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.5393 g/mol. It is known for its unique structure, which includes two 3,5,5-trimethylhexanoate groups attached to a 2-hydroxypropane-1,3-diyl backbone. This compound is used in various industrial and scientific applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) typically involves the esterification of 2-hydroxypropanone with 3,5,5-trimethylhexanoic acid . The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified through distillation or recrystallization to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions . The product is then separated and purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:

    Esterification: The formation of esters from acids and alcohols.

    Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water and an acid or base catalyst.

    Oxidation: The conversion of the hydroxyl group to a carbonyl group under oxidative conditions.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Acidic or basic conditions, water as a reagent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3,5,5-trimethylhexanoic acid and 2-hydroxypropanone.

    Oxidation: 2-oxo-propane-1,3-diyl bis(3,5,5-trimethylhexanoate).

Scientific Research Applications

2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) .
  • 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide .

Uniqueness

2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is unique due to its specific ester groups and the presence of a hydroxyl group on the propane backbone. This structure imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

97467-72-6

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

[2-hydroxy-3-(3,5,5-trimethylhexanoyloxy)propyl] 3,5,5-trimethylhexanoate

InChI

InChI=1S/C21H40O5/c1-15(11-20(3,4)5)9-18(23)25-13-17(22)14-26-19(24)10-16(2)12-21(6,7)8/h15-17,22H,9-14H2,1-8H3

InChI Key

CWNHMBDYDBMCOC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)O)CC(C)(C)C

Origin of Product

United States

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